4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine
Description
The compound 4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine is a 1,3-oxazole derivative characterized by:
- A 4-chlorobenzenesulfonyl group at the 4-position of the oxazole ring.
- A furan-2-yl substituent at the 2-position.
- An N-(2-methylpropyl)amine group at the 5-position.
This structure combines sulfonyl, heteroaromatic (furan), and branched alkylamine moieties, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-11(2)10-19-16-17(20-15(24-16)14-4-3-9-23-14)25(21,22)13-7-5-12(18)6-8-13/h3-9,11,19H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGGSKJKEYPVTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Introduction of the Furan Ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of furan with a halogenated oxazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative under mild oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Sulfide derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules in organic chemistry research.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biological molecules. The furan and oxazole rings can participate in π-π stacking interactions and hydrogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs and their distinguishing features are summarized below:
Notes:
- The N-substituent significantly influences solubility and target affinity. For example, the N-(2-methylpropyl) group in the target compound may enhance lipophilicity compared to polar groups like morpholinylpropyl or pyridinylmethyl .
- The 4-chlorobenzenesulfonyl group is conserved across analogs, suggesting its role in stabilizing interactions (e.g., hydrogen bonding or π-stacking) with biological targets.
Physicochemical and Pharmacokinetic Properties
- Solubility : Sulfonyl and amine groups may improve aqueous solubility relative to purely aromatic analogs.
- Metabolic Stability : The furan ring may undergo oxidative metabolism, while the sulfonyl group could reduce CYP450-mediated degradation .
Biological Activity
The compound 4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, featuring an oxazole ring and furan groups, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 410.8 g/mol. The presence of functional groups such as sulfonamides and oxazoles contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 410.8 g/mol |
| Structure | Structure |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.
- Receptor Modulation : It may alter the function of specific receptors, leading to downstream effects on cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies indicate moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
Case Studies and Research Findings
Several studies have explored the biological properties of this compound and its derivatives:
-
Anticancer Activity : Research indicates that compounds similar to this compound exhibit cytotoxicity against cancer cell lines. For instance, modifications to the oxazole structure have been linked to enhanced anticancer properties .
Compound IC50 (μM) 4a 2.07 4b 2.25 4c 2.29 - Antimicrobial Studies : A series of compounds with similar structural features were evaluated for their antibacterial properties. The results indicated that certain derivatives displayed significant inhibitory effects against pathogenic bacteria .
- Docking Studies : Molecular docking simulations have revealed potential binding interactions with target proteins, providing insights into the compound's mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
